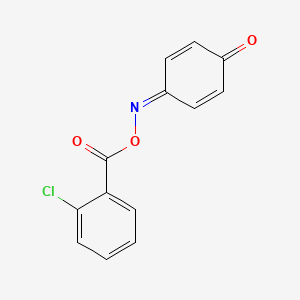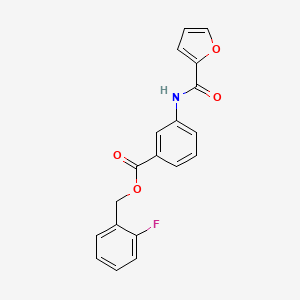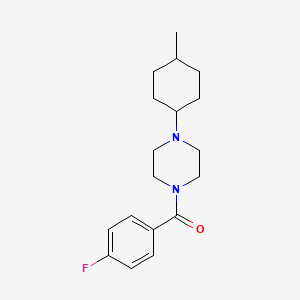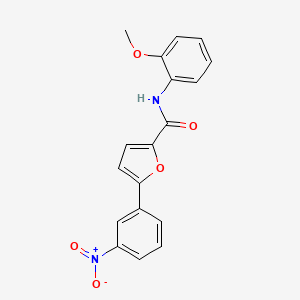![molecular formula C20H19NO2 B5888766 cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)
cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone, also known as CPIM, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPIM is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone inhibits PKC enzymes by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. By inhibiting PKC enzymes, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone can modulate cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been shown to have a variety of biochemical and physiological effects. In cell culture studies, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has also been shown to inhibit the growth of blood vessels in tumors, which is a process known as angiogenesis. In animal studies, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been shown to have anti-inflammatory effects and to protect against ischemic injury in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone is its potency and selectivity for PKC enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone also has some limitations. It is a synthetic compound that must be synthesized using a multi-step process, which can be time-consuming and expensive. Additionally, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone. One area of research is the development of more potent and selective inhibitors of PKC enzymes. Another area of research is the use of cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone in combination with other drugs to treat various diseases, including cancer. Finally, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone could be used to study the role of PKC enzymes in other cellular processes, such as metabolism and immune function.
Méthodes De Synthèse
Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-phenethylamine with 1-bromo-3-chloropropane to form 1-(2-phenoxyethyl)pyrrolidine. This compound is then reacted with 3-bromobenzaldehyde to form 1-(2-phenoxyethyl)-3-(3-bromobenzyl)pyrrolidine. Finally, this compound is reacted with cyclopropylmagnesium bromide to form cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone.
Applications De Recherche Scientifique
Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been used extensively in scientific research to study the role of PKC enzymes in various cellular processes. PKC enzymes are involved in the regulation of cell growth, differentiation, and apoptosis, and their dysregulation has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular disease. cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been shown to be a potent and selective inhibitor of PKC enzymes, making it a valuable tool for studying their function.
Propriétés
IUPAC Name |
cyclopropyl-[1-(2-phenoxyethyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-20(15-10-11-15)18-14-21(19-9-5-4-8-17(18)19)12-13-23-16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRITIWQTWZZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5888684.png)
![methyl 2-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5888688.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)

![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)

![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)


![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)